N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide
Übersicht
Beschreibung
N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide, also known as CNB-001, is a novel compound that has been studied for its potential therapeutic properties. CNB-001 is a hydrazide derivative that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide is not fully understood. However, it has been shown to possess antioxidant properties, which may be responsible for its neuroprotective effects. N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide has also been shown to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain.
Biochemical and Physiological Effects:
N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and has been shown to be stable under various conditions. However, the limitations of N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide include its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide. One potential direction is to explore its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to investigate the optimal dosage and administration route for N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide has been studied for its potential therapeutic properties in various diseases. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzenesulfonohydrazide has also been studied for its potential use in the treatment of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-3,4-dimethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O6S/c1-24-14-6-4-11(8-15(14)25-2)26(22,23)18-17-9-10-3-5-12(16)13(7-10)19(20)21/h3-9,18H,1-2H3/b17-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDIZRLHHRJLE-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.